molecular formula C10H9Cl2N3 B249394 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole

3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole

Cat. No. B249394
M. Wt: 242.1 g/mol
InChI Key: UJGCVAUILIPKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole, also known as DPTR, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. DPTR belongs to the family of triazole compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in key cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. It is also relatively easy to synthesize and purify, making it accessible to researchers. One limitation of using 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole. One area of interest is its potential use in cancer therapy, as it has been shown to be effective against a range of cancer cell lines. Further studies are needed to determine its efficacy in vivo and to identify its molecular targets. Another area of interest is its potential use as an anti-inflammatory and analgesic agent, as it has been shown to be effective in animal models. Further studies are needed to determine its safety and efficacy in humans. Additionally, 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole and other triazole compounds may have potential applications in other areas, such as infectious diseases and neurodegenerative disorders, which warrant further investigation.

Synthesis Methods

The synthesis of 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 2-phenylethylamine in the presence of a catalyst. The reaction takes place under reflux conditions and yields 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole as a white solid. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has been shown to possess a range of biological activities that make it an attractive compound for scientific research. It has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.1 g/mol

IUPAC Name

3,5-dichloro-1-(2-phenylethyl)-1,2,4-triazole

InChI

InChI=1S/C10H9Cl2N3/c11-9-13-10(12)15(14-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

UJGCVAUILIPKOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=NC(=N2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC(=N2)Cl)Cl

Origin of Product

United States

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